molecular formula C32H37NO6 B12411238 Autophagy inducer 4

Autophagy inducer 4

Cat. No.: B12411238
M. Wt: 531.6 g/mol
InChI Key: OGETVARAFSTHEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Autophagy Inducer 4 is a compound known for its ability to stimulate autophagy, a cellular process that degrades and recycles cellular components. This process is crucial for maintaining cellular homeostasis and responding to stress conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Autophagy Inducer 4 involves multiple steps, typically starting with the preparation of a core structure, followed by functionalization to introduce specific groups that enhance its autophagy-inducing properties. Common synthetic routes include:

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic process while ensuring high yield and purity. This typically includes:

Chemical Reactions Analysis

Types of Reactions: Autophagy Inducer 4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Autophagy Inducer 4 has a wide range of scientific research applications, including:

Mechanism of Action

Autophagy Inducer 4 exerts its effects by modulating key molecular targets and pathways involved in autophagy. The primary mechanism involves:

Comparison with Similar Compounds

Autophagy Inducer 4 is unique in its potency and specificity compared to other autophagy-inducing compounds. Similar compounds include:

This compound stands out due to its specific molecular targets and pathways, making it a valuable tool in both research and therapeutic applications.

Properties

Molecular Formula

C32H37NO6

Molecular Weight

531.6 g/mol

IUPAC Name

2-(2-hydroxy-5-prop-2-enylphenyl)-6-[morpholin-4-yl-(3,4,5-trimethoxyphenyl)methyl]-4-prop-2-enylphenol

InChI

InChI=1S/C32H37NO6/c1-6-8-21-10-11-27(34)24(16-21)25-17-22(9-7-2)18-26(31(25)35)30(33-12-14-39-15-13-33)23-19-28(36-3)32(38-5)29(20-23)37-4/h6-7,10-11,16-20,30,34-35H,1-2,8-9,12-15H2,3-5H3

InChI Key

OGETVARAFSTHEM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(C2=CC(=CC(=C2O)C3=C(C=CC(=C3)CC=C)O)CC=C)N4CCOCC4

Origin of Product

United States

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